

An In-depth Technical Guide to 10-Carboxylinalool: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Carboxylinalool, a monoterpenoid carboxylic acid, is a metabolite of linalool, a naturally occurring tertiary alcohol found in many essential oils. First identified in the metabolic pathways of Pseudomonas species, it has also been isolated from the plant Hippophae rhamnoides.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of **10-Carboxylinalool**, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, outlines experimental protocols for its isolation, and presents predicted spectroscopic characteristics to aid in its identification and characterization.

Core Physical and Chemical Properties

While extensive experimental data for **10-Carboxylinalool** is not widely published, its properties can be reliably predicted based on its chemical structure and comparison with its parent compound, linalool. The presence of a carboxylic acid moiety significantly influences its physical and chemical characteristics.

Tabulated Physical and Chemical Data



The following tables summarize the key physical and chemical properties of **10- Carboxylinalool**. Data for the parent compound, linalool, is included for comparative purposes.

Property	10-Carboxylinalool (Predicted/Calculated)	Linalool (Experimental)
Molecular Formula	C10H16O3	C10H18O[3]
Molecular Weight	184.23 g/mol	154.25 g/mol [3]
Physical State	Solid or viscous liquid at 25°C	Colorless liquid[3]
Boiling Point	> 200°C	~198°C
Melting Point	Not available	< -20°C
Solubility in Water	Moderately soluble	1.59 g/L at 25°C
рКа	~4-5	Not applicable
Spectroscopic Data	10-Carboxylinalool (Predicted)	Linalool (Experimental)
UV-Vis (λmax)	~210-220 nm (in ethanol)	~210 nm (in ethanol)
Major IR Absorptions (cm ^{−1})	3400-2400 (O-H, broad), 1730- 1700 (C=O), 1670-1640 (C=C), 1320-1210 (C-O)	3600-3200 (O-H), 3080 (=C-H), 2970 (C-H), 1645 (C=C), 1115 (C-O)
¹ H NMR Chemical Shifts (ppm)	12-10 (COOH), 5-6 (vinylic), 1.5-2.5 (allylic & α-to- carbonyl), ~1.2 (CH ₃)	5-6 (vinylic), 1.6 (allylic CH ₃), 1.27 (CH ₃), 1.54 (OH)
¹³ C NMR Chemical Shifts (ppm)	170-180 (C=O), 120-140 (C=C), 70-80 (C-OH), 20-40 (alkyl)	145.2, 111.4 (vinylic C), 73.4 (C-OH), 22.8, 27.8, 17.6 (alkyl C)

Experimental Protocols

Detailed experimental protocols for the synthesis of **10-Carboxylinalool** are not readily available in the literature. However, methods for its isolation from natural sources have been



described.

Isolation from Pseudomonas Culture

10-Carboxylinalool is a metabolic product of linalool degradation by certain soil bacteria of the genus Pseudomonas. The isolation protocol generally involves the following steps:

- Culturing:Pseudomonas species are grown in a mineral salt medium supplemented with linalool as the sole carbon source.
- Extraction: After a suitable incubation period, the culture medium is acidified and extracted with an organic solvent such as ethyl acetate.
- Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure 10-Carboxylinalool.

Potential Isolation from Hippophae rhamnoides (Sea Buckthorn)

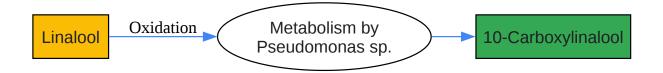
10-Carboxylinalool has been identified as a constituent of Hippophae rhamnoides. While a specific protocol for its isolation from this source is not detailed, a general approach for extracting lipophilic and moderately polar compounds from sea buckthorn can be adapted. Supercritical fluid extraction (SFE) with carbon dioxide is a modern and efficient method for this purpose.

- Sample Preparation: Dried and ground sea buckthorn berries or seeds are used as the starting material.
- Supercritical Fluid Extraction (SFE): The material is extracted with supercritical CO₂, potentially with the addition of a polar co-solvent like ethanol to enhance the extraction of more polar compounds such as carboxylic acids.
- Fractionation and Purification: The resulting extract is a complex mixture. It would require
 further separation using techniques like liquid-liquid extraction followed by multiple steps of
 column chromatography and HPLC to isolate 10-Carboxylinalool.



Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the involvement of **10-Carboxylinalool** in specific cellular signaling pathways. Its biological activity remains an area for future investigation. The primary logical relationship established in the literature is its role as a metabolite of linalool.

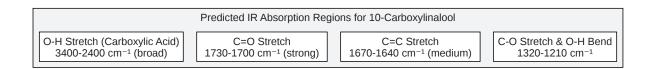


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Caption: Metabolic conversion of Linalool to 10-Carboxylinalool.

Mandatory Visualizations Predicted Infrared (IR) Spectrum Analysis

The following diagram illustrates the expected key absorption bands in the infrared spectrum of **10-Carboxylinalool** based on its functional groups.



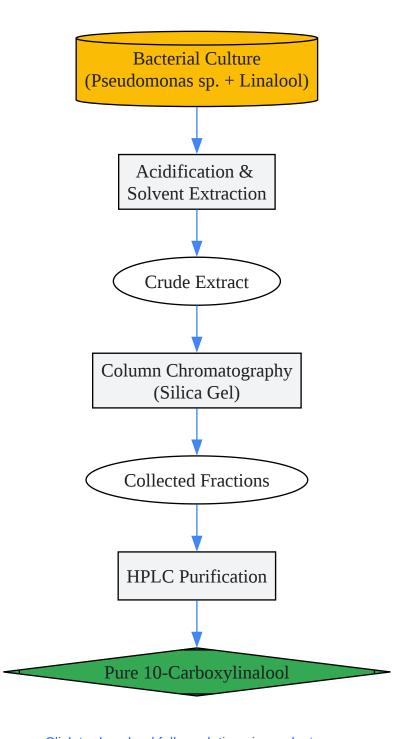
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Caption: Predicted key IR absorption regions for **10-Carboxylinalool**.

Experimental Workflow for Isolation

The logical workflow for the isolation of **10-Carboxylinalool** from a natural source, such as a bacterial culture, is depicted below.





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Caption: General workflow for the isolation of **10-Carboxylinalool**.

Conclusion

10-Carboxylinalool is a fascinating natural product with potential for further scientific inquiry. This guide provides a foundational understanding of its physical and chemical properties,



drawing from existing literature and predictive methodologies. The provided experimental outlines offer a starting point for its isolation and purification. As research into the bioactivity of linalool metabolites expands, a thorough characterization of **10-Carboxylinalool** will be crucial. Future studies are warranted to determine its precise physical constants, obtain detailed spectroscopic data, and explore its potential pharmacological effects.

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